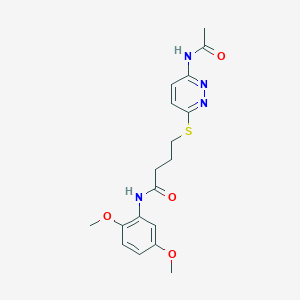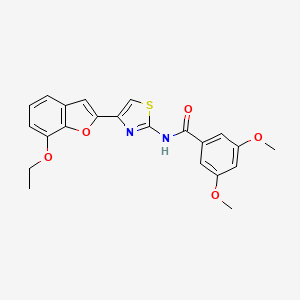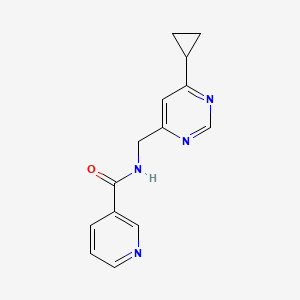![molecular formula C12H14ClNO2 B2438606 1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride CAS No. 2138164-57-3](/img/structure/B2438606.png)
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2138164-57-3 . It has a molecular weight of 239.7 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as “this compound”, is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO2.ClH/c14-11(15)10-8-1-4-12(10,7-8)9-2-5-13-6-3-9;/h2-3,5-6,8,10H,1,4,7H2,(H,14,15);1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
1. Chemical Reactivity and Stability
1-Aza-bicyclo[2.2.0]hexane, a related compound, exhibits unique reactivity due to its structural strain and concomitant weakening of specific bonds. It transforms into various compounds like 4-chloro-, 4-hydroxy-, and 4-ethoxy-piperidine under different conditions (Grob & Krasnobajew, 1964).
2. Synthesis and Structural Analysis
Synthesis and crystal structure studies of pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, reveal insights into molecular structure and stability. These studies involve density-functional-theory calculations and X-ray diffraction analyses (Shen et al., 2012).
3. Oligomer Formation and Secondary Structure
Research on homooligomers of methano-bridged pyrrolidine β-carboxylic acids, closely related to the target compound, indicates ordered secondary structures, suggesting potential in developing well-defined foldamers (Krow et al., 2010).
4. Biological Activity Prediction
Research involving the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems and the prediction of their biological activity highlights the potential biomedical applications of structurally similar compounds (Kharchenko et al., 2008).
5. Stereocontrolled Synthesis Techniques
Advanced synthesis techniques for 5-anti-hydroxy-3-exo-methoxycarbonyl-2-azabicyclo[2.1.1]hexanes from pyridine, relevant to the synthesis of 1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride, have been developed, showcasing the importance of stereocontrolled synthesis in chemical research (Krow et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
1-pyridin-4-ylbicyclo[2.1.1]hexane-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2.ClH/c14-11(15)10-8-1-4-12(10,7-8)9-2-5-13-6-3-9;/h2-3,5-6,8,10H,1,4,7H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNXBQQMXGPOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC=NC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2438523.png)

![6-Tert-butyl-2-[1-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2438526.png)





![N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2438535.png)

![1-(4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2438542.png)
![(1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2438543.png)
![N-(1-(furan-2-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2438544.png)
![4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B2438546.png)
